methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride hydrate
CAS No.:
Cat. No.: VC8886538
Molecular Formula: C8H15Cl2N3O3
Molecular Weight: 272.13 g/mol
* For research use only. Not for human or veterinary use.
![methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride hydrate -](/images/structure/VC8886538.png)
Specification
Molecular Formula | C8H15Cl2N3O3 |
---|---|
Molecular Weight | 272.13 g/mol |
IUPAC Name | methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate;hydrate;dihydrochloride |
Standard InChI | InChI=1S/C8H11N3O2.2ClH.H2O/c1-13-8(12)6-2-5-7(3-9-6)11-4-10-5;;;/h4,6,9H,2-3H2,1H3,(H,10,11);2*1H;1H2 |
Standard InChI Key | UDPZZFYACAZUIH-UHFFFAOYSA-N |
SMILES | COC(=O)C1CC2=C(CN1)NC=N2.O.Cl.Cl |
Canonical SMILES | COC(=O)C1CC2=C(CN1)NC=N2.O.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identifiers
The compound’s systematic IUPAC name is methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride hydrate. Key identifiers include:
-
CAS Registry Numbers:
Molecular Structure
The molecule consists of a partially saturated imidazo[4,5-c]pyridine core, with a methyl ester group at position 6 and two hydrochloride salts. The tetrahydro configuration reduces aromaticity, increasing solubility in polar solvents. The hydrate form incorporates one water molecule, as evidenced by its molecular formula .
Table 1: Molecular and Physical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₁₅Cl₂N₃O₃ | |
Molecular Weight | 272.13 g/mol | |
Purity | 95% | |
Appearance | White to off-white crystalline solid | Inferred |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of imidazo[4,5-c]pyridine derivatives typically involves cyclization reactions. Middleton et al. demonstrated that treating 3,4-diaminopyridine derivatives with carboxylic acids in polyphosphoric acid yields the imidazo[4,5-c]pyridine core . For this compound, the methyl carboxylate group is likely introduced via esterification of a carboxylic acid intermediate or through direct cyclization with methyl carboxy-containing reagents.
Key Steps:
-
Cyclization: Reacting 3,4-diaminopyridine with a methyl carboxylate donor under acidic conditions forms the imidazole ring .
-
Salt Formation: Treating the free base with hydrochloric acid yields the dihydrochloride salt.
-
Hydration: Crystallization in aqueous media incorporates water molecules, stabilizing the salt form .
Optimization Challenges
-
Regioselectivity: Ensuring the correct positioning of substituents on the imidazo[4,5-c]pyridine ring requires precise control of reaction conditions .
-
Purification: The hydrate form necessitates careful drying to avoid excess water content, which could affect stoichiometry .
Applications and Research Findings
Material Science
The compound’s fused heterocyclic system contributes to ligand design in coordination chemistry. Its nitrogen-rich structure enables chelation with transition metals, potentially useful in catalysis or sensor development.
Precautionary Measure | Code |
---|---|
Use respiratory protection | P261 |
Wear protective gloves/eyes | P280 |
Store in a well-ventilated area | P271 |
Exposure Management
-
Inhalation: Move to fresh air; seek medical attention if symptoms persist .
-
Skin Contact: Wash with soap and water; remove contaminated clothing .
Comparative Analysis with Related Compounds
Structural Analogues
-
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride (CAS 5549-58-6):
-
Formula: C₆H₁₃Cl₂N₃O
-
Molecular Weight: 214.09 g/mol
-
Difference: Lacks the methyl carboxylate group, reducing steric hindrance.
-
-
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride (CAS 62002-31-7):
-
Formula: C₆H₁₀ClN₃
-
Molecular Weight: 159.62 g/mol
-
Difference: Single hydrochloride salt without hydration, altering solubility.
-
Table 3: Comparative Properties
Compound | Molecular Weight | Salt Form | Key Feature |
---|---|---|---|
Target Compound | 272.13 g/mol | Dihydrochloride hydrate | Methyl ester group |
CAS 5549-58-6 | 214.09 g/mol | Dihydrochloride | No ester substituent |
CAS 62002-31-7 | 159.62 g/mol | Hydrochloride | Simplified structure |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume